Trimethylsilanol

Overview

Description

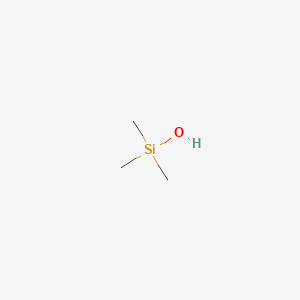

Trimethylsilanol (TMSOH; C₃H₁₀OSi, MW 90.20) is a volatile organosilicon compound characterized by a hydroxyl group bonded to a silicon atom substituted with three methyl groups. It is a key intermediate in silicone chemistry, formed via hydrolysis of trimethylchlorosilane or thermal degradation of polydimethylsiloxanes (PDMS) . TMSOH exhibits unique physicochemical properties:

- Volatility: High vapor pressure (0.34 kPa at 25°C), enabling atmospheric mobility .

- Hydrolysis Sensitivity: Rapidly condenses to hexamethyldisiloxane (HMDS) in acidic conditions or upon storage, limiting its isolation .

- Reactivity: Participates in hydrogen bonding (e.g., forming adducts with carbenes) and acts as a precursor in silicone synthesis .

TMSOH is environmentally persistent, with a half-life of 15–30 days in air, and is detected in biogas, landfills, and wastewater .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilanol can be synthesized through the hydrolysis of chlorotrimethylsilane. this reaction typically leads to the formation of hexamethyldisiloxane due to the presence of hydrochloric acid as a by-product . To avoid this, weakly basic hydrolysis of chlorotrimethylsilane is employed, which prevents dimerization . Another method involves the basic hydrolysis of hexamethyldisiloxane .

Industrial Production Methods: An industrial method for producing this compound involves the reaction of hexamethyldisilazane with glacial acetic acid and water. The mixture is heated to 60-70°C, and hexamethyldisilazane is added dropwise. The reaction proceeds for 2-3 hours, followed by distillation to obtain this compound with a purity of over 98% .

Chemical Reactions Analysis

Reactions with Organosilicon Additives

TMSOH participates in dynamic equilibria with organophosphorus silicates like tris(trimethylsilyl)phosphite (TMSPa) in Li-ion battery electrolytes. Key observations include:

-

Primary Products : Reaction with water produces TMSOH and phosphoric acid (H₃PO₄), alongside intermediates such as bis(trimethylsilyl)phosphite (BMSPa) and mono(trimethylsilyl)phosphite (MMSPa) .

-

Self-Condensation : TMSOH dimerizes to form hexamethyldisiloxane (TMSOTMS) and regenerates water, enabling cyclic reactivity (reaction 4):

This reaction dominates at 30°C, as confirmed by ²⁹Si NMR signals at ~7 ppm for TMSOTMS .

| Condition | Dominant Product | Key Intermediate |

|---|---|---|

| 30°C, H₂O present | TMSOTMS | BMSPa/MMSPa |

| 80°C, anhydrous | H₃PO₄ | Reactive siloxanes |

Role in Cross-Coupling Reactions

As potassium trimethylsilanolate (TMSOK), TMSOH derivatives facilitate Suzuki-Miyaura couplings via a boronate pathway. Critical steps include:

-

Transmetalation : TMSOK ligates to palladium, forming arylpalladium silanolate intermediates that react with 8-B-4 boronate complexes .

-

Mechanistic Divergence : Unlike hydroxide-based systems, TMSOK avoids oxo-palladium pathways, enhancing compatibility with moisture-sensitive substrates .

Solvent-Mediated Decomposition

In ethylene carbonate/diethyl carbonate (EC/DEC) solvents, TMSOH triggers decomposition at elevated temperatures:

-

EC Ring-Opening : At ≥80°C, TMSOH activates EC cleavage, producing CO₂ and oligomeric species .

-

Side Reactions : Residual TMSOH reacts with BMSPa to yield MMSPa and additional TMSOTMS, as evidenced by ³¹P NMR signals .

Acid-Base Behavior

TMSOH’s weak acidity (pKa ~11) enables unique reactivity:

Scientific Research Applications

Organic Synthesis

Radical-Based Reagent

Trimethylsilanol serves as a crucial reagent in organic synthesis, particularly in radical reactions. It has been shown to facilitate radical reductions, hydrosilylation, and polymerization processes. For instance, its use in the photo-induced radical polymerization of olefins allows for high yields and selectivity under mild conditions .

Case Study: Polymerization

In a study focusing on the polymerization of epoxides, TMS was found to mitigate the oxygen inhibition effect, enhancing polymerization rates significantly. This property is particularly useful in formulations where oxygen presence can hinder the desired reaction outcomes .

Polymer Science

Staudinger Reaction

this compound has been identified as an effective agent for cleaving stable azaylides in Staudinger-type reactions. This reaction is important for developing stimuli-responsive materials, particularly in smart polymers that can change properties in response to environmental stimuli .

Data Table: Summary of Polymer Applications

| Application Area | Specific Use | Outcome |

|---|---|---|

| Organic Synthesis | Radical reductions and hydrosilylation | High yields and selectivity |

| Polymer Science | Cleaving azaylides in Staudinger reactions | Development of stimuli-responsive materials |

| Photo-Induced Polymerization | Overcoming oxygen inhibition | Enhanced polymerization rates |

Environmental Analysis

This compound is also utilized in environmental monitoring, particularly in analyzing trace levels of silanol compounds in various matrices such as water and soil. Its detection is crucial for assessing environmental contamination and understanding the behavior of silicon-based pollutants .

Case Study: Trace Analysis

A project focused on extracting and quantifying this compound from environmental samples employed advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). The results highlighted the compound's prevalence in contaminated sites, emphasizing its relevance in environmental chemistry .

Toxicology and Safety Assessments

Toxicological Studies

this compound has undergone various toxicological assessments to evaluate its safety profile. Studies indicate that while it exhibits some acute toxicity at high concentrations, it is not genotoxic and does not show carcinogenic potential .

Data Table: Toxicological Profile

| Assessment Type | Result |

|---|---|

| Acute Toxicity (LC50) | 11.6 mg/L (3151 ppm) |

| Genotoxicity | Negative for gene mutations |

| Carcinogenicity | No data available; considered non-carcinogenic |

Mechanism of Action

Trimethylsilanol exerts its effects primarily through its interactions with silanol groups. It can form silyl ethers by reacting with other silanol groups, which is a key mechanism in its applications . Additionally, its ability to undergo deprotonation and form sodium trimethylsiloxide is significant in various chemical processes .

Comparison with Similar Compounds

Silanols

Dimethylsilanol (DMSOH; (CH₃)₂Si(OH)₂)

- Acidity : TMSOH (pKa ~11) is less acidic than DMSOH (pKa ~7) due to the electron-donating methyl groups stabilizing the conjugate base .

- Stability : DMSOH is more resistant to self-condensation, while TMSOH readily forms HMDS .

Phenyltrimethylsilanol

- Applications : Used in hybrid materials; bulkier phenyl groups enhance thermal stability compared to TMSOH .

Table 1: Physical Properties of Silanols

| Property | TMSOH | DMSOH | Phenylthis compound |

|---|---|---|---|

| Molecular Weight | 90.20 | 108.22 | 180.34 |

| Boiling Point (°C) | 99 | 142 | 245 |

| Water Solubility (g/L) | 1.2 | 5.8 | 0.05 |

| Hydrolysis Rate (k, s⁻¹) | 0.15 | 0.02 | 0.003 |

Siloxanes

Hexamethyldisiloxane (HMDS; C₆H₁₈OSi₂)

Cyclic Volatile Methylsiloxanes (D4/D5)

- Structure : D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane) are cyclic analogs.

- Persistence : D4/D5 have atmospheric lifetimes >10 days vs. TMSOH’s 15–30 days, but TMSOH degrades faster in water .

Table 2: Environmental Partitioning Coefficients

| Compound | log KOW | log KOA | log KAW |

|---|---|---|---|

| TMSOH | 1.9 | 5.1 | -2.2 |

| HMDS | 4.2 | 6.8 | -3.6 |

| D4 | 6.5 | 8.2 | -4.7 |

Organosilicon Derivatives

Trimethylsilyl (TMS) Ethers

- Fragmentation: TMSOH is a common byproduct in GC-MS analysis of TMS ethers, detected via loss of m/z 90 (this compound fragment) .

- Stability : TMS ethers (e.g., sterol-TMS) are more hydrolytically stable than TMSOH itself .

Alkali Trimethylsilanolates (e.g., LiTMS)

- Reactivity : LiTMS is a strong base used in deprotonation reactions, whereas TMSOH acts as a weak acid .

Environmental and Industrial Relevance

- Biogas Contamination : TMSOH concentrations in landfill gas reach 18 µg/m³, comparable to siloxanes like D5 (20 µg/m³) .

- Toxicity : Unlike D4/D5, TMSOH lacks endocrine disruption evidence but shares clastogenic concerns in vitro .

Key Research Findings

Hydrogen Bonding: TMSOH forms weak hydrogen bonds with carbenes (N···HO distance = 2.73 Å), unlike stronger interactions in bulkier silanols .

Analytical Challenges : TMSOH co-elutes with sterols in GC-MS, requiring selective derivatization for accurate quantification .

Thermal Stability: Decomposes above 150°C, releasing methane and siloxanes, unlike phenyl-substituted silanols stable up to 300°C .

Biological Activity

Trimethylsilanol (TMS), a silanol compound, has garnered attention due to its diverse biological activities and applications. This article explores the biological effects of TMS, focusing on its toxicity, antimicrobial properties, and potential applications in various fields.

This compound has the chemical formula . It is a colorless liquid that is soluble in organic solvents and exhibits unique reactivity due to the presence of the silanol group. The compound is primarily used in the synthesis of organosilicon compounds and as a precursor in various industrial applications.

Acute and Chronic Toxicity

Research indicates that TMS has low acute toxicity. In a study involving oral administration to rats, doses up to 100 mg/kg did not result in significant alterations in hematological parameters or organ weights, suggesting a favorable safety profile at lower doses . However, at higher doses (640 mg/kg), decreased motor activity and gait difficulties were observed, indicating potential neurotoxic effects .

The No Observed Effect Level (NOEL) for repeated dose toxicity was determined to be 160 mg/kg/day for both sexes, highlighting the need for caution at elevated exposure levels . Furthermore, genotoxicity studies have shown that TMS does not induce chromosomal aberrations or mutations in bacterial assays, indicating a lack of mutagenic potential .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various microorganisms. Studies have demonstrated that TMS is effective against both Gram-positive and Gram-negative bacteria. The Minimum Lethal Concentration (MLC) values for TMS were found to be lower than those for traditional alcohols like t-butanol, indicating superior antimicrobial efficacy .

Comparative Antimicrobial Activity

| Compound | MLC (g/g) | Efficacy Comparison |

|---|---|---|

| This compound | 0.5 | More potent than t-butanol |

| t-Butanol | 1.5 | Baseline for comparison |

| Ethanol | 2.0 | Less effective |

The structural characteristics of TMS contribute to its antimicrobial action, with increased hydrophobicity enhancing its interaction with microbial membranes .

The precise mechanism by which this compound exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the acidity of the silanol group and its ability to form hydrogen bonds play critical roles in disrupting microbial cell membranes and inhibiting growth .

Applications in Industry and Medicine

Due to its antimicrobial properties, this compound is being explored for various applications:

- Antimicrobial Coatings : TMS can be used in coatings to prevent microbial growth on surfaces.

- Medical Devices : Its biocompatibility makes it suitable for use in medical devices that require sterilization.

- Agricultural Products : TMS may serve as an active ingredient in antifouling agents or pesticides.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound in reducing bacterial load on surfaces commonly found in healthcare settings. Results showed a significant reduction in bacterial counts when treated with TMS compared to untreated controls, supporting its potential use as a surface disinfectant .

Case Study 2: Environmental Impact Assessment

In environmental studies, this compound was monitored for its presence in water and soil samples. The findings indicated low bioaccumulation potential and rapid degradation under natural conditions, suggesting minimal long-term environmental impact compared to other siloxanes .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Trimethylsilanol in laboratory settings?

- Methodological Answer :

- Use explosion-proof equipment and avoid ignition sources due to flammability risks .

- Wear NIOSH/EN 166-certified eye protection, chemical-resistant gloves (e.g., nitrile), and flame-retardant, antistatic lab coats to prevent skin contact .

- Store in dry, well-ventilated areas away from incompatible substances (e.g., strong acids/bases) .

- Implement respiratory protection (e.g., full-face APR) if engineering controls (e.g., fume hoods) are insufficient .

Q. Which analytical techniques are validated for quantifying this compound in hydrolyzed silane mixtures?

- Methodological Answer :

- GC-MS with Derivatization : Enhance volatility by derivatizing TMSiOH with BSTFA or MTBSTFA. Calibrate using internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Purge-and-Trap Preconcentration : Effective for trace-level detection in environmental samples, with detection limits <1 ppb reported in landfill gas studies .

- 1H NMR : Monitor equilibrium dynamics (e.g., DMSD dimerization) in aqueous solutions at environmentally relevant concentrations .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in siloxane degradation pathways be resolved?

- Methodological Answer :

- Controlled Degradation Experiments : Simulate environmental conditions (e.g., pH, temperature) to compare degradation products of polydimethylsiloxanes (PDMS). Use isotopically labeled PDMS to track TMSiOH formation via GC-MS .

- Cross-Validation : Pair NMR (for equilibrium constants) with GC-MS (for volatile byproducts) to reconcile discrepancies in dominant degradation pathways .

- Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., catalytic agents) on TMSiOH yield .

Q. What experimental strategies mitigate artifacts in SEM characterization of this compound-containing samples?

- Methodological Answer :

- Low-Voltage SEM : Use ≤5 kV to reduce electron-beam-induced decomposition of organosilicon compounds .

- Cryogenic Sample Preparation : Freeze samples in liquid nitrogen to preserve native structures and minimize hydrolysis artifacts during HMDS surface treatment .

- Control Experiments : Compare untreated vs. HMDS-treated substrates to isolate TMSiOH-specific imaging artifacts .

Q. How can researchers design studies to elucidate this compound’s stability in heterogeneous catalytic systems?

- Methodological Answer :

- In Situ FTIR Spectroscopy : Monitor Si-O bond vibrations (900–1100 cm⁻¹) to track TMSiOH adsorption/desorption on catalyst surfaces .

- Isotopic Labeling : Use ²⁹Si-labeled TMSiOH to differentiate reaction pathways (e.g., trans-silylation vs. direct fragmentation) in mechanistic studies .

- Kinetic Modeling : Apply pseudo-first-order assumptions to disentangle competing reactions (e.g., thermal fragmentation vs. amine catalysis) .

Q. Data Analysis and Reporting Standards

Q. What statistical criteria should govern this compound quantification data reporting?

- Methodological Answer :

- Precision : Report means ± SEM with ≤3 significant figures, aligning with instrumental precision (e.g., ±0.01 mg/L for GC-MS) .

- Significance Thresholds : Specify p-values (e.g., p < 0.05) for ANOVA/T-tests; avoid vague terms like “significant difference” without statistical validation .

- Triangulation : Cross-check GC-MS results with LC-TOF or NMR to confirm molecular assignments .

Q. How can researchers optimize questionnaire design for this compound exposure studies?

- Methodological Answer :

- PICO Framework : Define Population (e.g., lab workers), Intervention (TMSiOH exposure levels), Comparison (control groups), and Outcomes (health metrics) .

- Bias Mitigation : Use neutral phrasing (e.g., “Describe your exposure frequency” vs. “Do you experience symptoms?”) .

- Pilot Testing : Validate questionnaires with a 10-participant cohort to refine clarity and reduce ambiguity .

Properties

IUPAC Name |

hydroxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPLIUHOKVUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061433 | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-40-6 | |

| Record name | Trimethylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.